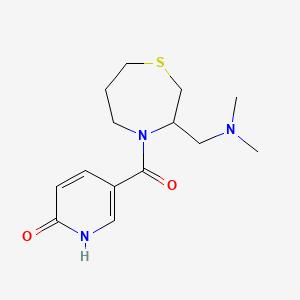![molecular formula C21H20ClN5O2 B2617716 N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358988-03-0](/img/structure/B2617716.png)
N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O2 and its molecular weight is 409.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Derivative Exploration
The complex chemical structure of N-(4-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide represents a potential scaffold for the synthesis of diverse chemical derivatives with possible therapeutic applications. Research has demonstrated varied methods for the synthesis of similar structures, showcasing the chemical versatility and potential for modification. For instance, diversified synthesis techniques involving Ugi four-component reaction and copper-catalyzed tandem reactions have been employed to create structurally varied and complex fused tricyclic scaffolds, highlighting the potential for generating novel compounds with significant biological activities (An et al., 2017).
Pharmacological Investigations
Substantial research has been focused on the pharmacological properties of compounds structurally similar to this compound. Studies have shown that such compounds exhibit a range of biological activities, including positive inotropic effects, which are critical in the treatment of heart failure. For example, derivatives have been synthesized and evaluated for their positive inotropic activity using isolated rabbit heart preparations, revealing several compounds with favorable activity compared to standard drugs like milrinone (Zhang et al., 2008).
Anticonvulsant and Antimicrobial Potential
The exploration of anticonvulsant and antimicrobial activities of related triazoloquinoxaline derivatives has unveiled promising findings. Certain compounds have shown notable anticonvulsant properties when evaluated in specific models, suggesting potential applications in treating seizures or epilepsy (Alswah et al., 2013). Additionally, the antimicrobial efficacy of these derivatives has been assessed, with some showing potent antibacterial and antifungal activities, indicating their potential as novel agents for combating microbial infections (Badran et al., 2003).
Anticancer Activity
Research into the anticancer activity of triazoloquinoxaline derivatives has also been a focal point, with some compounds displaying significant cytotoxic effects against various cancer cell lines. This suggests a potential role for these molecules in the development of new anticancer therapies, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (Reddy et al., 2015).
作用機序
Target of action
They have been utilized for the design and development of numerous bioactive molecules .
Mode of action
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate dna, which can disrupt the normal functioning of cells .
Biochemical pathways
Dna intercalation can affect a wide range of cellular processes, including dna replication and transcription .
Result of action
Dna intercalation can lead to cell death, which is why some dna intercalators are used as anticancer agents .
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-13(2)19-24-25-20-21(29)26(16-5-3-4-6-17(16)27(19)20)12-18(28)23-11-14-7-9-15(22)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFVAESPFHZGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2617638.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)

![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
![N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2617644.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2617646.png)


![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate](/img/structure/B2617654.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2617655.png)
![N-cyclopentyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2617656.png)
